molecular formula C20H25NO4 B1154319 Erythristemine CAS No. 28619-41-2

Erythristemine

Cat. No. B1154319
CAS RN: 28619-41-2
M. Wt: 343.4 g/mol
InChI Key:
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Description

Erythristemine is a compound that can be found in the barks of Aralia chinensis . It has a molecular weight of 343.4 g/mol .


Synthesis Analysis

The synthesis of Erythristemine involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The UPLC-MS analysis suggests the presence of five different alkaloids for the studied species, namely, erythristemine, 11β-methoxyglucoerysodine, erysothiopine, 11β-hydroxyerysodine-glucose, and 11-hydroxyerysotinone-rhanmoside .


Molecular Structure Analysis

The molecular structure of Erythristemine can be determined using tools like “What is this? (WIT)” which is a fully automated process from evaluating the crystal to providing the 'structure’ . Another method involves molecular dynamics simulations and structural analysis to decipher the functional impact of a twenty residue insert in the ternary complex .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Erythristemine can be studied using electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . Another approach involves the use of phase diagrams in selecting conditions for the synthesis of nonstoichiometric solids .


Physical And Chemical Properties Analysis

The physical and chemical properties of Erythristemine can be analyzed using various mathematical tools for model sensitivity and uncertainty analysis . Another approach involves physicochemical analysis which investigates the interrelation between the composition, structure, and properties of matter .

Scientific Research Applications

  • Synthetic Method Development : The development of synthetic methods for erythristemine is also a focus area. Research has detailed a method for the stereoselective methoxylation of the erythrinan skeleton, facilitating the total synthesis of erythristemine (Isobe et al., 1989).

  • Radical Scavenging Properties : Erythristemine has been studied for its antioxidant properties. In a study on Erythrina lysistemon, erythristemine was found in most parts of the plant and exhibited moderate radical scavenging properties against the DPPH radical (Juma & Majinda, 2004).

  • Phytoestrogenic Properties : Research on Erythrina poeppigiana revealed that erythroidine alkaloids, potentially including erythristemine, exhibit estrogenic activity. These compounds may represent a new class of phytoestrogens, which could have implications in gynecological treatments (Djiogue et al., 2014).

  • Antihypertensive and Antidiabetic Activities : Erythrina species have been evaluated for their antihypertensive and antidiabetic activities, which may be related to compounds including erythristemine (Bilanda et al., 2020).

  • Neuroprotective Effects : Erythrina velutina, which likely contains erythristemine, has shown neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in cell studies, suggesting its potential in neurodegenerative disease treatment (Silva et al., 2016).

Safety and Hazards

The safety data sheets for Erythristemine can be found on various online platforms . These sheets provide important information about the potential hazards of the compound and the necessary safety precautions.

Mechanism of Action

Target of Action

Erythristemine is an alkaloid that can be isolated from Erythrina lysistemon

Mode of Action

It is known that erythristemine has weak dpph radical scavenging properties . This suggests that it may interact with its targets to neutralize free radicals, thereby reducing oxidative stress. More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Given its weak dpph radical scavenging properties , it may be involved in pathways related to oxidative stress and free radical scavenging

Result of Action

Given its weak DPPH radical scavenging properties , it may have antioxidant effects at the molecular and cellular level, helping to protect cells from damage caused by free radicals.

properties

IUPAC Name

(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMRZRWBQPPMSS-GKCIPKSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Erythristemine and where is it found?

A1: Erythristemine is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []

Q2: How is Erythristemine synthesized in the laboratory?

A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining erythristemine for further research.

Q3: Has Erythristemine been found in other Erythrina species?

A4: Yes, besides Erythrina lysistemon, erythristemine has also been isolated from Erythrina abyssinica. [] The presence of erythristemine in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.

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